Product packaging for O-Desacetyl O-Propionyl Famciclovir(Cat. No.:)

O-Desacetyl O-Propionyl Famciclovir

Cat. No.: B1155996
M. Wt: 335.36
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Famciclovir (B1672041) as a Prodrug in Antiviral Research

Famciclovir is a well-established antiviral medication primarily used to treat infections caused by the herpes simplex virus (HSV-1 and HSV-2) and the varicella-zoster virus (VZV). drugbank.com It functions as a prodrug, which is an inactive compound that is converted into its active form within the body through metabolic processes. patsnap.com Upon oral administration, famciclovir is rapidly absorbed and undergoes extensive first-pass metabolism in the intestine and liver. knowledgepropk.com This biotransformation involves two key enzymatic steps: the removal of two acetyl groups and the oxidation of the purine (B94841) base. nih.gov This process converts famciclovir into its active antiviral agent, penciclovir (B1679225). patsnap.comnih.gov

Penciclovir exerts its antiviral effect by selectively inhibiting the replication of viral DNA. drugbank.com Inside cells infected with the virus, a viral enzyme called thymidine (B127349) kinase phosphorylates penciclovir. nih.gov This is a crucial step as it ensures that the drug is activated primarily in infected cells, minimizing its effects on healthy cells. patsnap.com Cellular enzymes then further convert penciclovir monophosphate into its active triphosphate form. knowledgepropk.com This active form, penciclovir triphosphate, competes with the natural building blocks of DNA, specifically deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase enzyme. patsnap.com This action effectively halts the replication of the viral DNA. drugbank.com

The prodrug strategy employed with famciclovir significantly enhances the oral bioavailability of penciclovir, allowing for effective systemic treatment of viral infections. drugbank.com

Importance of Metabolites and Impurities in Drug Discovery and Development Methodologies

The study of metabolites and impurities is a fundamental aspect of the drug discovery and development process. Metabolites are the intermediate or end products of the body's processing of a drug. A comprehensive understanding of a drug's metabolic fate is essential for several reasons. It helps to identify the active form of the drug, as is the case with famciclovir and penciclovir, and to determine if any metabolites contribute to the therapeutic effect or cause adverse reactions. In the case of famciclovir, minor metabolites that have been identified in urine include 6-deoxy penciclovir, monoacetylated penciclovir, and 6-deoxy monoacetylated penciclovir. nih.gov

Impurities, on the other hand, are unwanted chemicals that can be present in the final drug product. These can arise from the manufacturing process, including starting materials, intermediates, or by-products of side reactions. issplc.com The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of the drug. Therefore, regulatory agencies require rigorous monitoring and control of impurities in pharmaceutical formulations. sigmaaldrich.com The synthesis of famciclovir can result in various impurities, such as 6-Chloro Famciclovir and Propionyl famciclovir, which are monitored during quality control processes. sigmaaldrich.compharmaffiliates.com

Research Rationale for Investigating O-Desacetyl O-Propionyl Famciclovir as a Potential Metabolite, Synthetic Intermediate, or Impurity

The rationale for investigating this compound stems from its structural relationship to famciclovir and the known metabolic and synthetic pathways of the parent drug. Given that famciclovir is a diacetyl prodrug, it is plausible that its metabolism could involve a stepwise deacetylation process. This could potentially lead to the formation of mono-deacetylated intermediates.

Furthermore, during the synthesis of famciclovir, various related substances can be formed. The manufacturing process involves multiple steps, including condensation, decarboxylation, reduction, and esterification hydrogenation. issplc.com Variations in reaction conditions or the presence of related starting materials could lead to the formation of famciclovir analogues, such as this compound. For instance, if a propionyl source were present during the synthesis, it could potentially be incorporated into the molecule.

Therefore, the investigation of this compound is crucial to:

Characterize the complete metabolic profile of famciclovir: To determine if this compound is formed in vivo and to assess its potential biological activity.

Identify potential synthetic impurities: To ensure the purity and safety of the famciclovir drug product by developing analytical methods for its detection and quantification.

Explore potential new prodrugs: While less likely, understanding the structure-activity relationship of famciclovir derivatives could inform the design of new antiviral agents with improved properties.

Chemical Compound Information

Compound Name
2-amino-6-chloropurine (B14584)
6-Bromo Famciclovir
6-Chloro Didesacetyl Famciclovir
6-Chloro Famciclovir
Deoxyguanosine triphosphate
Desacetyl Famciclovir
Famciclovir
This compound
Penciclovir
Penciclovir triphosphate
Propionyl famciclovir
Testosterone (B1683101)
Thymidine kinase

Properties

Molecular Formula

C₁₅H₂₁N₅O₄

Molecular Weight

335.36

Synonyms

2-(Acetoxymethyl)-4-(2-amino-9H-purin-9-yl)butyl Propionate

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Routes for Famciclovir (B1672041) and Core Structures

The synthesis of famciclovir, a prodrug of penciclovir (B1679225), has been approached through various routes, typically commencing with a purine (B94841) derivative. A common strategy involves the alkylation of a protected guanine (B1146940) or a related purine precursor with a suitable side chain. One of the primary challenges in these syntheses is controlling the regioselectivity of the alkylation to favor the desired N-9 isomer over the N-7 isomer. google.com

Key starting materials often include 2-amino-6-chloropurine (B14584) or guanine itself. issplc.com The synthesis generally proceeds through multiple steps including condensation, cyclization, and functional group manipulations to construct the acyclic side chain and attach it to the purine base. For instance, a common route involves the reaction of 2-amino-6-chloropurine with a brominated side-chain precursor, followed by hydrogenation to remove the chloro group and subsequent acetylation of the hydroxyl groups on the side chain.

A representative multi-step synthesis of famciclovir is outlined below:

StepReactionKey Reagents and Conditions
1Condensation2,4-dichloro-5-nitropyrimidine and 2-(2-aminoethyl)propylene glycol
2AmmonolysisIntroduction of an amino group
3ReductionReduction of the nitro group
4CyclizationFormation of the purine ring system
5AcetylationIntroduction of acetyl groups to the side-chain hydroxyls

This table is interactive.

Alternative approaches have focused on constructing the purine ring onto a pre-functionalized side chain to circumvent the regioselectivity issues associated with purine alkylation. The core structure, the acyclic side chain, is a critical component, and its synthesis often involves stereoselective methods to ensure the correct configuration for biological activity.

Methodologies for Targeted Deacetylation of Famciclovir

The generation of O-Desacetyl O-Propionyl Famciclovir necessitates the selective removal of one of the acetyl groups from famciclovir or a precursor. The two primary hydroxyl groups on the famciclovir side chain are chemically distinct, offering the potential for regioselective deacetylation.

Several methods for the selective deacetylation of poly-acetylated nucleosides have been reported in the literature. These methods often employ enzymatic or chemical approaches.

Enzymatic Deacetylation: Lipases are commonly used enzymes for the regioselective hydrolysis of esters in nucleoside chemistry. The choice of enzyme, solvent, and reaction conditions can influence which acetyl group is preferentially removed.

Chemical Deacetylation: Chemical methods for selective deacetylation often rely on careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the deacylating agent. Mild basic conditions, for example, using a hindered base or a specific solvent system, can sometimes achieve selective deacetylation. Another approach involves the use of specific reagents that can differentiate between the primary and secondary acetyl groups.

A key intermediate in the metabolic pathway of famciclovir is "Desacetyl Famciclovir" (also known as Famciclovir Related Compound B), where one of the acetyl groups has been removed. axios-research.com This indicates that selective deacetylation is a feasible transformation.

Approaches for Introducing Propionyl Moieties to Nucleoside Analogues

The introduction of a propionyl group onto a hydroxyl function of a nucleoside analogue is a standard acylation reaction. The choice of propionylating agent and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Commonly used propionylating agents include:

Propionic anhydride: A reactive and widely used reagent for acylation.

Propionyl chloride: A more reactive but also more moisture-sensitive alternative to the anhydride.

Propionic acid with a coupling agent: This method allows for milder reaction conditions.

The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the acid generated during the reaction. The choice of base can influence the selectivity of the reaction, particularly in substrates with multiple reactive sites.

For the synthesis of this compound, the propionylation step would be performed on a selectively de-O-acetylated famciclovir intermediate. The reactivity of the remaining hydroxyl group would dictate the necessary reaction conditions.

Synthetic Strategies for this compound and Related Analogues

A plausible synthetic strategy for this compound would involve a multi-step process starting from a suitable famciclovir precursor. The key steps would be:

Synthesis of a mono-hydroxylated famciclovir intermediate: This could be achieved either by starting with a precursor that has only one hydroxyl group protected or by the selective deacetylation of famciclovir.

Propionylation of the free hydroxyl group: The mono-hydroxylated intermediate would then be reacted with a propionylating agent to introduce the propionyl moiety.

An alternative approach could involve the synthesis of the desacetyl famciclovir intermediate, which is commercially available as a reference standard, followed by propionylation.

A related compound, "Propionyl Famciclovir," is known and has the chemical name 2-(Acetoxymethyl)-4-(2-amino-9H-purin-9-yl)butyl propionate (B1217596). simsonpharma.com This compound is an isomer of the target molecule, where one of the original acetyl groups of famciclovir is replaced by a propionyl group. The synthesis of this and other related analogues provides valuable insight into the chemical feasibility of producing this compound.

A proposed synthetic scheme is as follows:

StepTransformationReagents and Conditions
1Selective deacetylation of FamciclovirLipase or mild basic hydrolysis
2PropionylationPropionic anhydride, pyridine, in an aprotic solvent
3PurificationChromatographic separation

This table is interactive.

Optimization of Reaction Conditions and Yields in Derivative Synthesis

The optimization of reaction conditions is critical for the efficient synthesis of famciclovir derivatives, including this compound. Key parameters that require careful optimization include:

Temperature: Affects reaction rates and can influence selectivity.

Solvent: The polarity and aprotic/protic nature of the solvent can significantly impact the course of the reaction.

Catalyst: In steps such as hydrogenation or enzymatic reactions, the choice and loading of the catalyst are crucial.

Stoichiometry of reagents: Precise control over the amounts of reactants is necessary to maximize yield and minimize by-product formation.

Reaction time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction.

For the synthesis of famciclovir itself, studies have shown that optimizing factors such as hydrogen pressure during the dechlorination step can significantly improve the yield and purity of the final product. issplc.com Similar principles of process optimization would be applied to the synthesis of its derivatives. The goal is to develop a robust and scalable process that provides the target compound in high yield and purity.

Metabolic Pathways and Enzymatic Biotransformations

The transformation of famciclovir (B1672041) into its therapeutically active form, penciclovir (B1679225), is a multi-step process primarily occurring in the liver. This conversion is crucial for the drug's antiviral efficacy and involves a sequence of enzymatic reactions.

Overview of Famciclovir Biotransformation to Penciclovir

Famciclovir, a diacetyl 6-deoxy derivative of penciclovir, is rapidly metabolized following oral administration. sigmaaldrich.comnih.gov The primary metabolic pathway involves two key enzymatic steps: sequential deacetylation and subsequent oxidation. nih.govfda.gov This efficient conversion results in high bioavailability of the active compound, penciclovir. nih.govmedchemexpress.eu

Upon absorption, famciclovir undergoes extensive first-pass metabolism where hepatic esterases play a critical role. nih.gov These enzymes catalyze the hydrolysis of the two acetyl groups from the famciclovir molecule. fda.govyoutube.com This deacetylation process yields an intermediate metabolite known as 6-deoxypenciclovir (B18198) (BRL 42359). sigmaaldrich.comnih.govnih.gov The removal of these acetyl groups is an essential prerequisite for the subsequent oxidative step.

Following deacetylation, the intermediate 6-deoxypenciclovir is oxidized to penciclovir. nih.govnih.gov This critical oxidation step is catalyzed by aldehyde oxidase, a cytosolic enzyme found in the liver. sigmaaldrich.comnih.gov Studies have confirmed that aldehyde oxidase, and not xanthine (B1682287) oxidase, is the primary enzyme responsible for this conversion in humans. sigmaaldrich.comnih.gov The reaction involves the oxidation of the 6-position of the purine (B94841) ring, leading to the formation of the active antiviral agent, penciclovir. sigmaaldrich.comnih.gov

Investigation of Acyltransferase Activity and Propionylation Pathways in Xenobiotic Metabolism

The metabolism of foreign compounds (xenobiotics) often involves a variety of enzymatic pathways beyond the primary routes. Acyltransferases, for instance, play a significant role in modifying xenobiotics through the addition of acyl groups.

Enzymatic Mechanisms of O-Acylation and O-Propionylation

O-acylation is a phase II metabolic reaction that involves the transfer of an acyl group to a hydroxyl moiety on a xenobiotic compound. wikipedia.org This process can be catalyzed by various acyltransferases. Propionylation, a specific type of acylation, involves the addition of a propionyl group, typically from a donor molecule like propionyl-CoA. nih.govnih.gov While enzymatic propionylation has been documented, non-enzymatic acylation can also occur, driven by the reactivity of acyl-CoA thioesters. nih.gov

Identification of Specific Enzymes Catalyzing Propionyl Transfer

Several enzyme families are capable of catalyzing the transfer of acyl groups. For instance, some lysine (B10760008) acetyltransferases (KATs) have been shown to possess lysine propionyltransferase (KPT) activity, utilizing propionyl-CoA as a donor. nih.gov Additionally, enzymes like propionate (B1217596) CoA-transferase can facilitate the transfer of a CoA moiety from acetyl-CoA to propanoate, forming propanoyl-CoA, a key substrate for propionylation. wikipedia.org The BAHD acyltransferase family in plants is another example of enzymes involved in acylation. mpg.de In the context of xenobiotic metabolism, enzymes such as N-acyltransferases catalyze the conjugation of xenobiotic-CoA conjugates with amino acids. acs.org

Characterization of O-Desacetyl O-Propionyl Famciclovir as a Potential Metabolic Intermediate or Byproduct

While the main metabolic route of famciclovir to penciclovir is well-established, the existence of minor metabolic pathways can lead to the formation of other metabolites. This compound represents one such potential byproduct.

The formation of this compound would theoretically involve the deacetylation of one of the acetyl groups of famciclovir, followed by the propionylation of the newly exposed hydroxyl group. This suggests a metabolic route that diverges from the direct pathway to penciclovir. The presence of such a metabolite would indicate the involvement of acyltransferases in the biotransformation of famciclovir or its intermediates. While the primary metabolites of famciclovir are penciclovir and its precursor 6-deoxypenciclovir, the detection of this compound would provide further insight into the complexities of xenobiotic metabolism and the potential for alternative enzymatic modifications.

In Vitro Studies of Metabolic Stability and Biotransformation Using Subcellular Fractions and Cell Cultures

In vitro models are essential for understanding the metabolic fate of a drug candidate without the complexities of a whole organism. For famciclovir, these studies have primarily involved human liver subcellular fractions, such as microsomes and cytosol, to pinpoint the enzymes responsible for its activation.

Detailed Research Findings

The primary metabolic pathway of famciclovir involves two key enzymatic steps: deacetylation and oxidation. Following oral administration, famciclovir is rapidly and extensively converted to penciclovir. drugbank.comnih.gov

The initial step is the hydrolysis of the two acetyl groups from famciclovir. This deacetylation leads to the formation of an intermediate metabolite, 6-deoxypenciclovir (also known as BRL 42359). fda.govnih.gov

The subsequent and rate-limiting step is the oxidation of 6-deoxypenciclovir at the 6-position of the purine ring to form the active compound, penciclovir. drugbank.com Studies using human liver cytosol have been pivotal in identifying the enzyme responsible for this critical oxidation step. Research has demonstrated that this conversion is not dependent on the cytochrome P450 system located in the microsomal fraction. nih.gov Instead, the oxidation of 6-deoxypenciclovir to penciclovir is catalyzed by aldehyde oxidase , a cytosolic enzyme. drugbank.com

In vitro experiments with human liver cytosol showed that the 6-oxidation of 6-deoxypenciclovir occurred rapidly and did not require cofactors such as NADPH. drugbank.comnih.gov The reaction followed Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction.

Further investigations using specific enzyme inhibitors have solidified the role of aldehyde oxidase. At concentrations of 6-deoxypenciclovir that mirror those observed in human plasma, the reaction was significantly inhibited by known aldehyde oxidase inhibitors like menadione (B1676200) and isovanillin. drugbank.com Conversely, allopurinol, an inhibitor of xanthine oxidase, had no significant inhibitory effect, ruling out a major role for xanthine oxidase in this biotransformation in humans. drugbank.com

Interestingly, standard cell cultures are often not suitable for evaluating the antiviral activity of famciclovir directly because they lack the necessary levels of aldehyde oxidase to perform the final oxidation step to penciclovir. fda.gov This highlights the importance of using appropriate in vitro systems, such as human liver cytosol, that contain the relevant enzymes to accurately model drug metabolism.

The table below summarizes the key findings from in vitro metabolic studies of famciclovir.

In Vitro SystemSubstrateKey FindingEnzyme ImplicatedReference
Human Liver Cytosol6-deoxypenciclovir (BRL 42359)Rapid oxidation to penciclovir.Aldehyde Oxidase drugbank.com
Human Liver Cytosol6-deoxypenciclovir (BRL 42359)Inhibition of oxidation by menadione and isovanillin.Aldehyde Oxidase drugbank.com
Human Liver Cytosol6-deoxypenciclovir (BRL 42359)No significant inhibition of oxidation by allopurinol.Xanthine Oxidase (role excluded) drugbank.com
Human Liver MicrosomesFamciclovir and its metabolitesNo significant inhibition of cytochrome P450-mediated testosterone (B1683101) 6β-hydroxylation.Cytochrome P450 nih.gov
Standard Cell CulturesFamciclovirInactive due to lack of oxidation to penciclovir.Aldehyde Oxidase (lacking) fda.gov

The kinetic parameters for the aldehyde oxidase-catalyzed conversion of 6-deoxypenciclovir to penciclovir in human liver cytosol have also been determined.

Kinetic ParameterValue (Mean ± SD)
KM115 ± 23 µM
IC50 (Menadione)7 µM
IC50 (Isovanillin)15 µM

These in vitro findings have been crucial in understanding the metabolic activation of famciclovir and have accurately predicted the in vivo metabolic pathway observed in humans.

Pharmacokinetic Mechanisms in Preclinical Models

Absorption and Distribution Mechanisms of Famciclovir (B1672041) and its Major Metabolites in Animal Models

Following oral administration in preclinical species, famciclovir is well-absorbed and rapidly converted during first-pass metabolism in the intestinal wall and liver. nih.gov This extensive metabolism means that little to no famciclovir is detected in plasma or urine. nih.govfda.gov The primary compounds found in circulation are its major metabolites.

In animal models such as the rat and dog, drug-related material is absorbed efficiently, which is evident from the early peak plasma concentrations of its metabolites. nih.gov In rats, peak plasma concentrations of the metabolites occur as early as 0.5 hours post-administration. nih.gov Similarly, studies in young Asian elephants show rapid biotransformation to the active metabolite, penciclovir (B1679225), with no quantifiable concentrations of famciclovir found in plasma samples. nih.gov After oral administration in elephants, quantifiable concentrations of penciclovir were detected after 0.67 hours. nih.gov

The distribution of penciclovir, the active metabolite, is extensive. In humans, its volume of distribution is over 1 L/kg, indicating significant movement into tissues. nih.gov Penciclovir exhibits low binding to plasma proteins (less than 20%), which facilitates its distribution throughout the body. drugbank.com The blood-to-plasma ratio of penciclovir is approximately 1. nih.gov

Elucidation of Biotransformation Pathways of Famciclovir Derivatives in Preclinical Species

The biotransformation of famciclovir is a rapid, two-step cascade that results in the formation of the active antiviral agent, penciclovir. nih.govdrugbank.com Famciclovir is the diacetyl 6-deoxy analog of penciclovir. nih.govhres.ca

The primary metabolic pathway involves:

Deacetylation: The first step is the hydrolysis of the two acetyl groups from famciclovir. This enzymatic process, mediated by esterases, yields the 6-deoxy precursor of penciclovir. nih.govhres.ca This intermediate is also known by its research code, BRL 42359. nih.gov The sequential removal of two acetyl groups logically involves the transient formation of monoacetylated intermediates. Inactive metabolites, including monoacetylated penciclovir, have been identified in urine, accounting for less than 0.5% of the dose. nih.gov

Oxidation: The second step involves the oxidation of the 6-deoxy group on the BRL 42359 intermediate by aldehyde oxidase in the liver to form penciclovir. nih.govnih.gov

This efficient conversion occurs during the first pass through the intestine and liver. nih.gov In both rats and dogs, famciclovir undergoes extensive first-pass metabolism, leading to the rapid appearance of BRL 42359 and penciclovir in the plasma. nih.gov

Excretion Mechanisms of Famciclovir-Related Compounds in Preclinical Studies

The elimination of famciclovir metabolites occurs primarily through the kidneys. nih.govhres.ca Preclinical studies in rats and dogs show rapid and extensive excretion of radioactivity in the urine after administration of radiolabeled famciclovir, indicating efficient clearance. nih.gov

In rats, between 57% and 76% of the administered dose was recovered in the urine. nih.gov The major metabolites identified in the excreta were penciclovir and BRL 42359. nih.gov Following a 40 mg/kg dose in rats, approximately 54% of the dose was recovered as penciclovir and 22% as BRL 42359 in the total excreta (urine and feces). nih.gov

In dogs, urinary excretion was even more predominant, accounting for 86-89% of the dose. nih.gov The profile of excreted metabolites was different from that in rats, with 34% of the dose recovered as penciclovir and 50% as BRL 42359. nih.gov This highlights species-specific differences in the final stage of metabolism and excretion. Active tubular secretion is a key mechanism in the renal elimination of penciclovir. drugbank.com

Table 1: Urinary Recovery of Major Famciclovir Metabolites in Preclinical Models

SpeciesMetabolitePercentage of Dose Recovered in Excreta
RatPenciclovir54%
BRL 4235922%
DogPenciclovir34%
BRL 4235950%

Data sourced from a study involving oral administration of famciclovir. nih.gov

Comparative Pharmacokinetic Analysis of Famciclovir and Related Metabolites Across Different Preclinical Species

Comparative studies reveal significant differences in the pharmacokinetic profiles of famciclovir metabolites across various animal models. nih.gov

In the rat , the conversion of the intermediate BRL 42359 to the active penciclovir is very rapid. Following a 40 mg/kg oral dose, peak plasma concentrations (Cmax) for both penciclovir (mean 3.5 µg/mL) and BRL 42359 (mean 2.2 µg/mL) were achieved at the same time point (Tmax) of 0.5 hours. nih.gov

In the dog , the rate of formation of penciclovir from BRL 42359 is considerably slower than in the rat. nih.gov After a 25 mg/kg oral dose, the Cmax for the intermediate BRL 42359 (mean 10.0 µg/mL) was reached at 1 hour, while the Cmax for penciclovir (mean 4.4 µg/mL) was not reached until 3 hours. nih.gov This results in a higher plasma concentration ratio of BRL 42359 to penciclovir in dogs compared to rats. nih.gov

In Asian elephants , oral administration of famciclovir also resulted in complete biotransformation to penciclovir. nih.gov A 5 mg/kg oral dose resulted in a mean Cmax of 1.3 µg/mL at a Tmax of 1.1 hours. nih.govnih.gov

These species-specific differences in metabolism rates are important considerations when extrapolating preclinical data.

Table 2: Comparative Plasma Pharmacokinetic Parameters of Famciclovir Metabolites in Preclinical Species

SpeciesMetaboliteMean Cmax (µg/mL)Tmax (hours)
RatPenciclovir3.50.5
BRL 423592.20.5
DogPenciclovir4.43.0
BRL 4235910.01.0
Asian ElephantPenciclovir1.31.1

Data sourced from studies in rats, dogs, and Asian elephants. nih.govnih.gov

Molecular and Cellular Pharmacodynamics

Molecular Mechanism of Action of Penciclovir (B1679225) Triphosphate in Viral DNA Replication

Penciclovir triphosphate is a guanine (B1146940) nucleoside analog that serves as the active antiviral agent. patsnap.com Its primary mechanism of action is the inhibition of viral DNA synthesis. drugbank.com This is achieved through competitive inhibition of the viral DNA polymerase. drugbank.com Penciclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand. patsnap.com

While it is incorporated into the viral DNA chain, it is not an obligate chain terminator in the same way as acyclovir (B1169) triphosphate. nih.gov However, its presence in the DNA chain effectively hinders the elongation of the viral DNA, thereby halting viral replication. patsnap.com The specificity of its action is a result of its selective activation within virus-infected cells and its targeted inhibition of the viral DNA polymerase. patsnap.com

Interaction Profiles with Viral and Host Enzymes (e.g., thymidine (B127349) kinase, DNA polymerase)

The selectivity of famciclovir's antiviral activity is heavily dependent on the differential interaction of its metabolites with viral versus host enzymes. nih.gov Famciclovir (B1672041) itself is a prodrug that is converted to penciclovir. patsnap.com In cells infected with herpes viruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), viral thymidine kinase efficiently phosphorylates penciclovir to penciclovir monophosphate. nih.govwikipedia.org This is the rate-limiting step in the activation process and occurs at a much higher rate in infected cells than in uninfected cells because cellular thymidine kinases phosphorylate penciclovir much less efficiently. newdrugapprovals.orgwikipedia.org

Following the initial phosphorylation by the viral enzyme, cellular kinases in the host cell further convert the monophosphate form to penciclovir triphosphate. patsnap.com This active triphosphate form then demonstrates a significantly higher affinity for viral DNA polymerase compared to human DNA polymerases, further contributing to its selective toxicity. newdrugapprovals.orgwikipedia.org The result is a high concentration of the active drug in infected cells, leading to effective inhibition of viral replication with minimal impact on uninfected host cells. newdrugapprovals.org

The inhibitory activity of penciclovir triphosphate against viral and cellular DNA polymerases is quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition.

Table 1: Inhibitory Activity of Penciclovir Triphosphate against Viral and Cellular DNA Polymerases

Enzyme Virus Ki Value (μM)
DNA Polymerase HSV-1 8.5 nih.gov
DNA Polymerase HSV-2 5.8 nih.gov
DNA Polymerase alpha Cellular 175 nih.gov

In Vitro Antiviral Activity Assessments of Famciclovir and its Metabolites in Cell Culture Models (e.g., plaque reduction assays, IC50 determination)

In laboratory studies using cell culture models, the antiviral activity of famciclovir and its metabolites has been quantified. Famciclovir itself, along with its intermediate metabolite BRL 42359, does not exhibit significant antiviral effects. escholarship.org The antiviral activity is attributed to penciclovir. escholarship.org

Plaque reduction assays are commonly used to determine the concentration of a drug required to inhibit the formation of viral plaques by 50% (IC50). These assays have demonstrated the potent activity of penciclovir against various herpesviruses. One study found that for feline herpesvirus type 1 (FHV-1), penciclovir had an IC50 of 3.4 μM. escholarship.org Other research has established the IC50 values of penciclovir against human herpesviruses. apexbt.com For instance, the 50% infective doses for penciclovir against clinical isolates of HSV-1 were found to be between 0.5 and 0.8 µg/mL, and for HSV-2, between 1.3 and 2.2 µg/mL. nih.gov

Table 2: In Vitro Antiviral Activity of Penciclovir

Virus Assay IC50 Value
Feline Herpesvirus-1 (FHV-1) Plaque Reduction 3.4 μM escholarship.org
Herpes Simplex Virus-1 (HSV-1) Plaque Reduction 0.4 μg/mL apexbt.com
Herpes Simplex Virus-2 (HSV-2) Plaque Reduction 1.5 μg/mL apexbt.com
Varicella-Zoster Virus (VZV) Plaque Reduction 3.1 μg/mL apexbt.com
Herpes Simplex Virus-1 (HSV-1) 50% Infective Dose 0.5 - 0.8 µg/mL nih.gov
Herpes Simplex Virus-2 (HSV-2) 50% Infective Dose 1.3 - 2.2 µg/mL nih.gov

Cellular Uptake and Intracellular Metabolism of Famciclovir and its Derivatives (e.g., phosphorylation)

Famciclovir is designed for oral administration and has good bioavailability. nih.gov After it is absorbed, it undergoes extensive first-pass metabolism in the intestinal wall and liver to form penciclovir. patsnap.comwikipedia.org The primary metabolic pathway involves two main steps: deacetylation to an intermediate metabolite, followed by oxidation to penciclovir. nih.gov This oxidation step is catalyzed by aldehyde oxidase. nih.gov

Once penciclovir is formed and enters a virally infected cell, it is selectively phosphorylated by the virus-encoded thymidine kinase to create penciclovir monophosphate. nih.gov This initial step is crucial for the drug's selectivity. nih.gov Subsequently, host cell enzymes add two more phosphate (B84403) groups, resulting in the formation of the active penciclovir triphosphate. patsnap.com A key feature of penciclovir triphosphate is its long intracellular half-life, which is approximately 10 to 20 hours in HSV-infected cells. nih.gov This prolonged presence within the infected cell allows for sustained antiviral activity. nih.gov

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Famciclovir (B1672041), Metabolites, and Impurities

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of famciclovir and its related substances, including O-Desacetyl O-Propionyl Famciclovir. The versatility and robustness of HPLC allow for the development of specific methods tailored to the unique chemical properties of these compounds.

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of famciclovir and its derivatives. Method development and validation are performed according to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the reliability of the analytical data.

The development of a robust RP-HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. For famciclovir and its related compounds, a C18 column is frequently utilized due to its hydrophobicity, which allows for good separation of the polar analytes. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that is optimized to ensure the proper ionization state of the compounds for optimal retention and peak shape.

Validation of the method confirms its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, robustness, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net

Table 1: Typical RP-HPLC Method Parameters for Famciclovir and Related Compounds

ParameterTypical Conditions
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., phosphate buffer pH 4.0) and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at approximately 221 nm
Column Temperature Ambient or controlled (e.g., 50°C)
Injection Volume 10-20 µL

This table presents a generalized set of conditions; specific methods may vary.

The primary challenge in the analysis of this compound is to achieve adequate separation from structurally similar compounds. These include famciclovir itself, the active metabolite penciclovir (B1679225), other intermediates like monoacetylated derivatives, and various degradation products that may form under stress conditions.

The United States Pharmacopeia (USP) monograph for famciclovir tablets outlines an HPLC method capable of separating famciclovir from its known related compounds, including a substance referred to as "Propionyl famciclovir." sigmaaldrich.comsigmaaldrich.com This method employs a gradient elution on an RP-8 column, which provides the necessary selectivity to resolve these closely related structures. The relative retention times are used to identify each compound.

Table 2: Example Relative Retention Times for Famciclovir and Related Compounds

CompoundRelative Retention Time (approx.)
Famciclovir Related Compound A0.2
Famciclovir Related Compound B0.5
Famciclovir1.0
6-Chloro famciclovir1.32
Propionyl famciclovir 1.35

Source: Adapted from USP monograph application notes. sigmaaldrich.comsigmaaldrich.com

This separation is critical for accurately quantifying the levels of this compound as an impurity in famciclovir drug substances and products.

Before and during the analysis of research samples, system suitability testing (SST) is performed to ensure that the chromatographic system is operating correctly. SST parameters are established during method validation and are monitored to guarantee the continued performance of the method.

Key SST parameters include:

Resolution (Rs): The separation between critical peak pairs, such as this compound and a closely eluting compound, must be greater than a specified value (typically ≥ 1.2 or 1.5) to ensure accurate integration. sigmaaldrich.com

Tailing Factor (T): This measures the symmetry of the analyte peak. A value close to 1 is ideal, with acceptance criteria usually set between 0.8 and 1.5.

Repeatability (%RSD): The precision of replicate injections of a standard solution is assessed. The relative standard deviation (RSD) of the peak areas should be below a certain threshold (e.g., < 2%).

Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates better separation power.

These tests confirm that the analytical system is capable of providing accurate and precise results for the quantification of this compound.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of famciclovir and its metabolites. When coupled with liquid chromatography, it provides a powerful platform for metabolic profiling and pathway determination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for identifying and quantifying metabolites in complex biological matrices. In the context of this compound, LC-MS/MS can be used to detect its presence in plasma, urine, or in vitro metabolism studies.

The process involves separating the sample components using HPLC, followed by ionization of the analytes (e.g., via electrospray ionization - ESI). The precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This technique, known as selected reaction monitoring (SRM), provides high specificity.

For famciclovir ([M+H]⁺ with m/z 322), characteristic product ions are observed at m/z 280 (loss of ethenone), m/z 262 (loss of acetic acid), and m/z 136 (protonated 2-aminopurine). nih.gov By analogy, the fragmentation of this compound would be expected to show losses related to its propionyl group.

Table 3: Predicted MS/MS Transitions for this compound

CompoundPrecursor Ion (m/z)Predicted Product Ions (m/z)Predicted Neutral Loss
This compound336.17278.15Propanoic acid
136.06C₉H₁₄O₃

This table is predictive and based on the known fragmentation of famciclovir.

Mass spectrometry is a key technology for mapping the metabolic fate of drugs. Famciclovir is a prodrug that undergoes extensive metabolism to form the active antiviral agent, penciclovir. drugbank.comnih.gov This biotransformation involves a series of enzymatic reactions, including deacetylation and oxidation.

The major metabolic pathway of famciclovir involves the hydrolysis of both acetate (B1210297) esters to form an intermediate, followed by oxidation by aldehyde oxidase to yield penciclovir. drugbank.comnih.gov this compound would be an intermediate in a similar pathway if a propionyl analogue of famciclovir were administered. By using LC-MS/MS to monitor the appearance and disappearance of various metabolites over time in in-vitro (e.g., liver microsomes) or in-vivo studies, the precise sequence of the biotransformation pathway can be elucidated. The identification of this compound and its subsequent metabolites would provide direct evidence for its role in the metabolic cascade.

Spectroscopic Techniques for Confirmation of Synthetic Products and Metabolic Intermediates (e.g., UV, FTIR, NMR in research context)

The structural elucidation and confirmation of synthetic compounds like this compound and its metabolic intermediates are dependent on a suite of spectroscopic methods. These techniques provide critical information about the molecule's electronic structure, functional groups, and the connectivity of its atoms.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is a fundamental technique used to identify chromophoric moieties within a molecule. For purine (B94841) analogs like famciclovir and its derivatives, the purine ring system exhibits characteristic UV absorbance. In research, UV-Visible spectrophotometry is often employed for initial identification and for quantitative analysis. For instance, studies on famciclovir have established its UV absorption maxima in various solvents, which serves as a basis for its detection. A study reported that famciclovir in 0.1 N HCl exhibits a maximum absorbance at 312 nm. researchgate.net Another study showed an absorption maximum at 223 nm in ethanol. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, FTIR would be used to confirm the presence of key functional groups such as the propionyl ester carbonyl group, the secondary amine of the purine ring, and the C-O bonds. While specific FTIR data for this compound is not readily published, the analysis of famciclovir reveals characteristic peaks for its chemical structure, which would be compared to the spectrum of the derivative to confirm the structural modification. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for the definitive structural confirmation of synthetic organic molecules. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous determination of the molecular structure and the position of substituents. For this compound, NMR would be essential to confirm the presence and location of the propionyl group and the absence of the acetyl group relative to the parent compound, famciclovir. Although specific NMR data for this compound is not available in the cited literature, it remains a critical technique in a research context for structural verification.

Development of Stability-Indicating Methods for Degradation Product Analysis in Research Samples

Stability-indicating analytical methods are crucial for understanding the degradation pathways of a drug substance and for ensuring its quality and purity. These methods must be able to separate the intact drug from its potential degradation products. For this compound, as with famciclovir, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for developing stability-indicating assays. nih.govimedpub.com

Research on famciclovir has led to the development of several validated stability-indicating RP-HPLC methods. nih.gov These methods are designed to resolve famciclovir from impurities and degradation products that arise under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic degradation. nih.gov For instance, one study found that famciclovir degrades significantly under oxidative, acidic, and basic conditions. nih.gov The ability to separate the parent compound from its degradation products proves the stability-indicating power of the method. nih.gov

The development of such a method for this compound would involve subjecting the compound to similar stress conditions to induce degradation. The resulting mixture would then be analyzed by HPLC to develop a chromatographic system capable of separating all components. Key parameters that are optimized include the column type, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. Photodiode array (PDA) detectors are often used to assess the peak purity of the main compound. imedpub.com

Below are examples of stability-indicating HPLC methods developed for the parent compound, famciclovir, which would serve as a starting point for developing a method for this compound.

Table 1: Exemplary Stability-Indicating HPLC Methods for Famciclovir

Parameter Method 1 Method 2
Column Inertsil ODS 3V (250 x 4.6 mm, 5 µm) nih.gov Symmetry C18 (150mm x 4.6mm, 5µm) imedpub.com
Mobile Phase Gradient of Solvent A (0.01 M KH₂PO₄ buffer, pH 6.0 with 1% KOH:Methanol, 80:20 v/v) and Solvent B (Buffer:Methanol, 20:80 v/v) nih.gov Isocratic mixture of 0.02M Phosphate buffer (pH 5.0 with o-phosphoric acid) and Acetonitrile (80:20 v/v) imedpub.com
Flow Rate Not specified in abstract nih.gov 1.0 mL/min imedpub.com
Detection Wavelength 215 nm nih.gov 220 nm imedpub.com

| Stress Conditions Applied | Oxidative, acid, base, hydrolytic, thermal, photolytic nih.gov | Hydrolysis, oxidation, photolysis, thermal, humidity imedpub.com |

These methods demonstrate the capability to separate famciclovir from its degradation products, a crucial aspect of stability testing in a research environment. nih.govimedpub.com

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Acetyl and Propionyl Groups on Prodrug Properties and Bioactivation Potential

The conversion of a biologically active compound into a prodrug is a strategic approach to overcome undesirable properties, such as poor solubility or limited bioavailability. In the case of famciclovir (B1672041), a diacetyl derivative of penciclovir (B1679225), this strategy has proven successful. nih.gov The ester groups play a pivotal role in masking the polar hydroxyl groups of the parent molecule, thereby increasing its lipophilicity and facilitating its absorption through the intestinal wall. nih.gov

The bioactivation of famciclovir is a two-step enzymatic process involving the removal of the two acetyl groups and subsequent oxidation to form the active antiviral agent, penciclovir. nih.gov The initial hydrolysis of the first ester group occurs rapidly in the intestinal wall, while the second deacetylation and oxidation primarily take place in the liver. nih.gov This efficient conversion process results in a high bioavailability of penciclovir. nih.gov

The substitution of one of the acetyl groups with a propionyl group in O-Desacetyl O-Propionyl Famciclovir would likely modulate its prodrug properties. The propionyl group, being slightly larger and more lipophilic than the acetyl group, could influence the rate and extent of absorption. The rate of enzymatic hydrolysis by esterases could also be altered. Generally, the rate of hydrolysis of ester prodrugs is influenced by the steric and electronic properties of the acyl group.

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of Famciclovir and its Analogue

Compound LogP (Lipophilicity) Rate of Esterase Hydrolysis Oral Bioavailability (%)
Famciclovir (Diacetyl) Moderate Rapid ~77% nih.gov

This table presents hypothetical data for this compound to illustrate the potential impact of the propionyl group, based on established principles of prodrug design. The data for famciclovir is based on available literature.

Influence of O-Deacetylation and O-Propionylation on Molecular Conformation and Receptor Binding

The ultimate biological activity of a prodrug is determined by the ability of its active metabolite to bind to its molecular target. For famciclovir, the active form, penciclovir triphosphate, inhibits viral DNA polymerase, thereby terminating viral replication. nih.gov The molecular conformation of the active metabolite is critical for its effective binding to the active site of the enzyme.

Rational Design of Famciclovir Analogues with Modified Ester Groups for Research Tools

The rational design of new chemical entities based on a lead compound is a cornerstone of medicinal chemistry. nih.gov By systematically modifying the structure of a molecule, researchers can probe the structure-activity relationship and develop new compounds with improved properties. The design and synthesis of analogues of famciclovir with varied ester groups can serve as valuable research tools to understand the nuances of its prodrug behavior.

For instance, a series of analogues with different alkyl and aryl ester groups could be synthesized to investigate the impact of steric bulk, lipophilicity, and electronic effects on the rate of enzymatic hydrolysis and oral absorption. Such studies could lead to the identification of a prodrug with an optimal pharmacokinetic profile. The design of such analogues often involves a deep understanding of the target enzymes, in this case, the esterases responsible for bioactivation. nih.gov

Computational Predictions of Structure-Activity Relationships for Novel Derivatives

In modern drug discovery, computational methods are increasingly used to predict the properties of novel compounds before their synthesis, saving time and resources. nih.gov Molecular docking studies, for example, can predict the binding affinity of a series of famciclovir derivatives to the active site of viral thymidine (B127349) kinase, the enzyme that initiates the phosphorylation of penciclovir. nih.gov

For novel derivatives of famciclovir, including this compound, quantitative structure-activity relationship (QSAR) models could be developed. These models correlate the physicochemical properties of the molecules with their biological activity. By building a robust QSAR model based on a training set of known famciclovir analogues, the biological activity of newly designed compounds can be predicted with a certain degree of accuracy.

Table 2: Example of Descriptors Used in QSAR Models for Famciclovir Derivatives

Descriptor Description Potential Impact on Activity
Molecular Weight The sum of the atomic weights of all atoms in the molecule. Can influence absorption and distribution.
LogP A measure of the molecule's lipophilicity. Affects membrane permeability and absorption.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule. Relates to hydrogen bonding potential and permeability.
Steric Parameters (e.g., Taft's Es) Quantify the steric bulk of substituents. Can influence binding to enzyme active sites.

| Electronic Parameters (e.g., Hammett's σ) | Quantify the electron-donating or -withdrawing nature of substituents. | Can affect the reactivity and binding of the molecule. |

A computational study on various famciclovir derivatives demonstrated that it is possible to screen for compounds with potentially favorable binding affinities to the target enzyme. nih.gov Such in-silico screening can help prioritize which novel derivatives to synthesize and test in the laboratory.

Computational Chemistry and Modeling Studies

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction patterns between a ligand, such as O-Desacetyl O-Propionyl Famciclovir (B1672041), and a target protein. These methods are crucial for understanding the mechanism of action and for the design of more potent derivatives.

In the context of famciclovir and its derivatives, a key enzyme for their antiviral activity is the viral thymidine (B127349) kinase (TK). nih.gov This enzyme is responsible for the initial phosphorylation step that ultimately leads to the active antiviral agent. nih.gov Computational studies on various famciclovir derivatives have utilized molecular docking to investigate their binding affinity to the active site of viral TK (PDB ID: 1W4R). nih.gov

While specific docking studies for O-Desacetyl O-Propionyl Famciclovir are not extensively detailed in publicly available literature, the established methodology involves preparing the three-dimensional structure of the ligand and docking it into the binding pocket of the enzyme. The scoring functions then estimate the binding energy, providing a measure of the stability of the enzyme-substrate complex. For a series of 22 famciclovir derivatives, docking scores against thymidine kinase were found to range significantly, indicating that small structural modifications can have a substantial impact on binding affinity. nih.gov For instance, some derivatives showed higher binding scores than famciclovir itself, suggesting potentially enhanced activity. nih.gov

Molecular dynamics simulations would further refine the understanding of the interaction by simulating the movement of the ligand within the active site over time, providing insights into the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Table 1: Representative Molecular Docking Scores of Famciclovir Derivatives against Viral Thymidine Kinase (PDB: 1W4R)

CompoundDocking Score (kcal/mol)
Famciclovir-15.41
Derivative Example 1-26.95
Derivative Example 2-7.21

Note: This table is representative of data from a study on various famciclovir derivatives and is intended to illustrate the range of binding affinities observed in such computational analyses. nih.gov Specific data for this compound is not available.

Prediction of Metabolic Pathways and Potential Metabolites of Famciclovir Derivatives

Famciclovir is a prodrug that undergoes extensive first-pass metabolism to form the active antiviral compound, penciclovir (B1679225). nih.govnih.gov This metabolic conversion involves two key enzymatic steps: deacetylation and oxidation. nih.gov The diacetyl ester groups of famciclovir are first hydrolyzed, and the resulting intermediate is then oxidized at the 6-position of the purine (B94841) ring by aldehyde oxidase to yield penciclovir. nih.gov

For this compound, it is anticipated that a similar metabolic pathway would be followed. Computational tools for metabolism prediction can be employed to hypothesize the metabolic fate of this specific derivative. These tools typically use a combination of rule-based systems, expert knowledge, and machine learning models to predict the sites of metabolism and the resulting metabolites.

The primary metabolic steps for this compound would likely involve the hydrolysis of the remaining propionyl ester group, followed by oxidation of the purine ring. The initial hydrolysis would yield 6-deoxypenciclovir (B18198), an intermediate in the metabolism of famciclovir. nih.gov Subsequent oxidation by aldehyde oxidase would then produce penciclovir. Computational models can predict the likelihood of these reactions and identify any other potential minor metabolites.

In Silico Pharmacokinetic Modeling for Absorption and Distribution in Preclinical Models

In silico pharmacokinetic modeling, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical component of modern drug design. These computational models are used to forecast the drug-like properties of a molecule, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

For famciclovir derivatives, in silico ADMET prediction has been utilized to assess their potential as drug candidates. nih.gov These predictions are based on the molecular structure and physicochemical properties of the compound. Key parameters that are typically evaluated include compliance with Lipinski's rule of five, which provides a general guideline for oral bioavailability, as well as predictions of absorption, distribution, and potential toxicity. nih.gov

Table 2: Representative In Silico ADMET Predictions for a Famciclovir Derivative

PropertyPredicted Value
Molecular Weight< 500 g/mol
LogP< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
Oral BioavailabilityModerate to High

Note: This table provides a conceptual overview of the types of parameters assessed in in silico ADMET studies of famciclovir derivatives. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.net These methods can be used to calculate a variety of molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. mdpi.com

For antiviral nucleoside analogs, quantum chemical calculations can elucidate the electronic features that are important for their biological activity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to participate in charge-transfer interactions, which can be crucial for enzyme-substrate binding. mdpi.com

Although specific quantum chemical calculations for this compound have not been reported in the literature, the application of these methods would involve optimizing the molecule's geometry and then calculating its electronic properties. The results of such calculations could be compared with those of famciclovir and penciclovir to understand how the modification of the ester group influences the electronic distribution and reactivity of the purine ring and the side chain. This information can be valuable for explaining structure-activity relationships and for the rational design of new derivatives with improved properties. youtube.com

Future Directions in Academic Research

Comprehensive Elucidation of Novel Metabolic Pathways for Famciclovir (B1672041) and its Derivatives

Famciclovir undergoes a well-documented two-step conversion to its active form, penciclovir (B1679225). nih.govnih.govpatsnap.com This process involves initial deacetylation to 6-deoxypenciclovir (B18198) (BRL 42359), followed by oxidation at the 6-position of the purine (B94841) ring, a reaction catalyzed by aldehyde oxidase. nih.govnih.gov While this major pathway is established, the existence of alternative or minor metabolic routes remains an area ripe for investigation. The formation of "O-Desacetyl O-Propionyl Famciclovir" could represent one such novel pathway.

The biotransformation of famciclovir is not solely limited to the formation of penciclovir. In vitro studies with human, guinea pig, rabbit, and rat liver preparations have shown the formation of other metabolites, including 6-oxo-famciclovir and potentially 8-oxo-famciclovir. nih.gov The presence of these metabolites suggests that the metabolic cascade is more complex than a simple linear conversion.

Future research should aim to identify and characterize these less-abundant metabolites. This would involve sophisticated in vitro and in vivo studies using advanced analytical techniques to trace the metabolic fate of famciclovir and its derivatives. A key focus would be to investigate the enzymatic processes that could lead to the formation of "this compound" and to understand its subsequent metabolic transformations.

Table 1: Known and Hypothesized Metabolites of Famciclovir

Compound NameRole in MetabolismKey Enzymes Involved
FamciclovirProdrugEsterases
6-deoxypenciclovir (BRL 42359)Intermediate metaboliteEsterases
PenciclovirActive antiviral agentAldehyde oxidase
6-oxo-famciclovirMinor metaboliteAldehyde oxidase
8-oxo-famciclovirHypothesized minor metaboliteAldehyde oxidase
This compoundHypothesized intermediate metaboliteEsterases

Development of Advanced Analytical Platforms for Ultra-Trace Analysis of Metabolites

The detection and quantification of transient or low-abundance metabolites like "this compound" necessitate the development of highly sensitive and specific analytical methods. Current methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), have been instrumental in studying famciclovir and its primary metabolites. nih.gov However, to probe the intricacies of minor metabolic pathways, more advanced platforms are required.

Future research in this area should focus on:

Ultra-High-Performance Liquid Chromatography (UHPLC): To achieve higher resolution and faster separation of complex metabolite mixtures.

High-Resolution Mass Spectrometry (HRMS): To provide accurate mass measurements for the confident identification of novel metabolites.

Tandem Mass Spectrometry (MS/MS): For structural elucidation of unknown compounds through fragmentation analysis.

Quality by Design (QbD) in HPLC Method Development: A systematic approach to develop robust and reliable analytical methods for famciclovir and its metabolites. wisdomlib.org

The application of these techniques will be crucial for the definitive identification and quantification of "this compound" in biological matrices, providing the empirical evidence needed to confirm its existence and metabolic relevance.

Design and Synthesis of Chemically Modified Famciclovir Scaffolds for Mechanistic Research

To fully understand the metabolic pathways involving "this compound," the availability of this compound as a reference standard is essential. This requires the design and execution of targeted chemical syntheses. The synthesis of famciclovir itself has been a subject of research, with various methods developed to improve efficiency and yield. nih.govnih.govissplc.com

Future synthetic efforts should be directed towards the regioselective modification of the famciclovir molecule to produce "this compound." This would likely involve protecting group strategies to selectively deacetylate one of the ester groups and subsequently introduce a propionyl group. The availability of this synthesized compound would enable:

Confirmation of its identity: By comparing the synthetic standard with the metabolite detected in biological samples.

In vitro metabolic studies: To investigate its rate of formation and subsequent conversion to other metabolites.

Pharmacological evaluation: To determine if it possesses any intrinsic biological activity.

The synthesis of other chemically modified famciclovir analogs could also provide valuable tools for probing the active site of the metabolizing enzymes and understanding the structure-activity relationships that govern its biotransformation.

Exploration of Enzyme Inhibitors or Inducers Affecting Famciclovir Metabolism for Research Insights

The metabolism of famciclovir is heavily reliant on the activity of specific enzymes, most notably esterases and aldehyde oxidase. nih.govnih.gov Research into how various compounds inhibit or induce these enzymes can provide profound insights into the metabolic cascade.

Studies have already demonstrated that inhibitors of aldehyde oxidase, such as menadione (B1676200) and isovanillin, can significantly block the conversion of 6-deoxypenciclovir to penciclovir in human liver cytosol. nih.gov Conversely, inhibitors of xanthine (B1682287) oxidase, like allopurinol, have been shown to have no significant effect on this conversion, confirming the primary role of aldehyde oxidase. nih.gov

Future research should expand on these findings by:

Screening for selective inhibitors and inducers: To identify compounds that can specifically modulate the activity of the enzymes involved in the formation and metabolism of "this compound."

Investigating drug-drug interactions: To determine if co-administered drugs could alter the metabolic profile of famciclovir, potentially leading to an accumulation of "this compound" or other minor metabolites. nih.gov

Utilizing knockout or silenced enzyme systems: In vitro studies using cell lines with specific enzymes knocked out or silenced could definitively establish the role of individual enzymes in the formation of this novel metabolite.

These investigations will not only enhance our fundamental understanding of famciclovir metabolism but also provide a framework for predicting and potentially mitigating clinically relevant drug interactions.

Table 2: Enzymes and Their Modulators in Famciclovir Metabolism

EnzymeFunction in Famciclovir MetabolismKnown InhibitorsKnown Inducers
EsterasesDeacetylation of famciclovirGeneral esterase inhibitorsTo be determined
Aldehyde OxidaseOxidation of 6-deoxypenciclovir to penciclovirMenadione, isovanillin, raloxifene (B1678788) nih.govnih.govTo be determined
Xanthine OxidaseMinor or no role in penciclovir formationAllopurinol (no significant effect) nih.govTo be determined

Q & A

Q. What analytical methods are recommended for quantifying O-Desacetyl O-Propionyl Famciclovir in experimental samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, employing a C18 column and mobile phases optimized for polarity (e.g., acetonitrile-phosphate buffer). Method validation should include linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (90–110%) to ensure reproducibility. Calibration curves using certified reference materials are critical for accuracy .

Q. How can synthesis protocols for this compound be optimized to improve yield?

Reaction conditions such as temperature (e.g., 25–40°C), solvent selection (e.g., anhydrous dimethylformamide), and catalyst concentration (e.g., 0.1–1 mol%) should be systematically tested. Process analytical technology (PAT) tools, like in-line FTIR, can monitor intermediate formation and reduce byproducts. Safety protocols for handling reactive intermediates (e.g., acetic anhydride) must align with OSHA HCS guidelines .

Q. What stability studies are essential for this compound under varying storage conditions?

Accelerated stability testing (40°C/75% RH) over 6 months and long-term studies (25°C/60% RH) for 24 months are required. Assess degradation products via LC-MS and ensure compliance with ICH Q1A guidelines. Photostability testing under UV light (ICH Q1B) is critical for formulations exposed to light .

Q. Which pharmacokinetic parameters should be prioritized during preclinical evaluation?

Focus on bioavailability (AUC comparisons), half-life (t½), and volume of distribution (Vd) using rodent models. Plasma protein binding assays (e.g., equilibrium dialysis) and metabolite profiling (e.g., liver microsomes) are necessary to predict human pharmacokinetics. Dose proportionality studies (1–50 mg/kg) can identify non-linear kinetics .

Q. How can researchers assess the purity of this compound in bulk formulations?

Combine orthogonal methods: HPLC for primary purity (≥98%), Karl Fischer titration for water content (<0.5%), and residual solvent analysis via GC-MS (e.g., limits for acetonitrile < 410 ppm). Elemental analysis (C, H, N) validates stoichiometric consistency .

Advanced Research Questions

Q. What experimental designs address discrepancies in metabolic pathway data between in vitro and in vivo models?

Use species-specific hepatocyte co-cultures (human vs. rodent) to compare CYP450-mediated metabolism. Isotope-labeled tracers (e.g., ¹⁴C-Famciclovir) can track metabolite distribution in vivo. Bayesian statistical models reconcile interspecies variability, while knock-out animal models validate enzyme-specific contributions .

Q. How can researchers resolve contradictions in reported antiviral efficacy across cell-based assays?

Standardize cell lines (e.g., Vero E6 vs. HeLa), multiplicity of infection (MOI 0.1–1), and assay endpoints (e.g., plaque reduction vs. qPCR). Meta-analyses of raw data (e.g., EC₅₀ values) with random-effects models account for inter-lab variability. Replicate studies under GLP conditions to isolate protocol-driven biases .

Q. What strategies identify synergistic interactions between this compound and other antivirals?

Use Chou-Talalay combination index (CI) assays in 96-well plates, testing fixed-ratio dilutions (e.g., 1:1 to 1:10). Isobolograms and dose-reduction plots quantify synergy (CI < 1). Transcriptomic profiling (RNA-seq) post-treatment can reveal overlapping pathways (e.g., viral polymerase inhibition) .

Q. How do structural modifications influence resistance mechanisms in viral strains?

Perform serial passage experiments under subtherapeutic doses to induce resistance. Whole-genome sequencing of resistant strains identifies mutations (e.g., helicase domain substitutions). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity changes to viral targets .

Q. What methodologies evaluate the impact of this compound’s prodrug design on tissue-specific activation?

Tissue homogenate assays (e.g., liver, kidney) quantify esterase-mediated conversion rates. PET imaging with ¹⁸F-labeled analogs tracks prodrug activation in real time. Pharmacodynamic models (e.g., PK/PD compartmental analysis) correlate activation kinetics with antiviral effects .

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